An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline (CAS Number: 6149-33-3)
An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline (CAS Number: 6149-33-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Nitrophenoxy)aniline, with the CAS number 6149-33-3, is an aromatic ether and a derivative of aniline. Its chemical structure, featuring a nitro group, imparts specific reactivity and potential for diverse applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential biological activities of 4-(4-Nitrophenoxy)aniline. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development. While direct and extensive biological data on this specific molecule is limited, this guide also explores the activities of structurally related compounds to highlight its potential as a scaffold in the design of novel therapeutic agents.
Physicochemical Properties
4-(4-Nitrophenoxy)aniline is a yellow crystalline solid.[1] It is commonly used as a starting material in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] The presence of both an amino group and a nitro group on the diphenyl ether scaffold makes it a versatile intermediate.[1] It is sparingly soluble in water but soluble in acetone.[1]
Table 1: Physicochemical Data of 4-(4-Nitrophenoxy)aniline
| Property | Value | Source(s) |
| CAS Number | 6149-33-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [2][3][4] |
| Molecular Weight | 230.22 g/mol | [2][3] |
| Appearance | Yellow to Orange to Brown to Dark red solid | [1] |
| Melting Point | 132 °C | [3] |
| Boiling Point (Predicted) | 387.4 ± 22.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.24 ± 0.10 | [1] |
| Solubility | Soluble in Acetone; Sparingly soluble in water | [1][3] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1][3] |
Synthesis and Purification
The synthesis of 4-(4-Nitrophenoxy)aniline is commonly achieved through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol or, in this case, an aniline derivative with an aryl halide.[5]
Experimental Protocol: Ullmann Condensation for the Synthesis of 4-(4-Nitrophenoxy)aniline
This protocol is a generalized procedure based on the principles of the Ullmann condensation for the formation of diaryl ethers and amines.
Reagents and Materials:
-
4-Aminophenol
-
1-Chloro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃)[2]
-
Copper(I) iodide (CuI) or Copper dichloride (CuCl₂)[2]
-
1,2-Bis(diphenylphosphino)ethane (dppe) (as a ligand, optional but recommended)[2]
-
N,N-Dimethylformamide (DMF) as solvent[2]
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminophenol (1.0 equivalent), 1-chloro-4-nitrobenzene (1.1 equivalents), potassium carbonate or caesium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide or copper dichloride (e.g., 10 mol%). If using a ligand, add 1,2-bis(diphenylphosphino)ethane (10-20 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to a temperature of approximately 45°C.[2] Stir the mixture vigorously for 15 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude 4-(4-Nitrophenoxy)aniline can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.[7]
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(4-Nitrophenoxy)aniline.[6][7]
Analytical Characterization
The structure and purity of the synthesized 4-(4-Nitrophenoxy)aniline can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). HPLC can be used to determine the purity of the final product.[8]
Predicted Spectral Data:
-
¹H NMR (DMSO-d₆): The predicted ¹H NMR spectrum would show signals for the aromatic protons. The protons on the aniline ring would appear as two doublets in the upfield region (around 6.7-7.3 ppm), while the protons on the nitrophenyl ring would appear as two doublets in the downfield region (around 7.0-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The amine protons would likely appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): The predicted ¹³C NMR spectrum would show 12 distinct signals for the carbon atoms. The carbons attached to the nitro group and the ether oxygen would be significantly deshielded and appear at higher chemical shifts. The carbons on the aniline ring would be more shielded compared to those on the nitrophenyl ring.
-
IR (KBr): The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage (around 1240 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 230, corresponding to the molecular weight of the compound.
Potential Biological Activities
While specific biological studies on 4-(4-Nitrophenoxy)aniline are not extensively reported in the available literature, the structural motifs present in this molecule are found in compounds with significant biological activities, particularly anticancer and antimicrobial effects.[1] The data presented below for related compounds can guide future research into the therapeutic potential of 4-(4-Nitrophenoxy)aniline.
Anticancer Activity
Derivatives of nitrophenyl and aniline moieties have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a series of N-(4′-nitrophenyl)-l-prolinamides, which share the 4-nitrophenyl group, have been synthesized and evaluated for their anticancer activity.
Table 2: In Vitro Anticancer Activity of N-(4′-nitrophenyl)-l-prolinamide Derivatives
| Compound ID | Cancer Cell Line | Concentration (µM) | % Cell Inhibition | Reference |
| 4a | A549 (Lung) | 100 | 95.41 ± 0.67 | [9] |
| 4a | HCT-116 (Colon) | 100 | 93.33 ± 1.36 | [9] |
| 4u | A549 (Lung) | 100 | 83.36 ± 1.70 | [9] |
| 4u | HCT-116 (Colon) | 100 | 81.29 ± 2.32 | [9] |
These findings suggest that the 4-nitrophenyl moiety can be a key pharmacophore in the design of novel anticancer agents.[9] The mechanism of action for such compounds often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA. While specific data for 4-(4-Nitrophenoxy)aniline is not available, various nitropyrrole and nitrothiophene compounds have been studied for their antibacterial activity.[10] This suggests that 4-(4-Nitrophenoxy)aniline could be investigated for its potential antimicrobial properties.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-(4-Nitrophenoxy)aniline via the Ullmann condensation.
Caption: General workflow for the synthesis of 4-(4-Nitrophenoxy)aniline.
Potential Signaling Pathway in Cancer
Disclaimer: The following diagram represents a potential signaling pathway that could be modulated by nitroaromatic compounds with anticancer activity. This has not been experimentally validated for 4-(4-Nitrophenoxy)aniline and is presented for illustrative purposes based on the known mechanisms of similar compounds.
Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(4-Nitrophenoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(4-Nitrophenoxy)aniline CAS#: 6149-33-3 [m.chemicalbook.com]
- 4. 4-(4-Nitrophenoxy)aniline | 6149-33-3 [chemicalbook.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
